1-(3-Pyrrolidinopropyl)-3-aminoindazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)indazol-3-amine |
InChI |
InChI=1S/C14H20N4/c15-14-12-6-1-2-7-13(12)18(16-14)11-5-10-17-8-3-4-9-17/h1-2,6-7H,3-5,8-11H2,(H2,15,16) |
InChI Key |
WSWLPHHBANVYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2C3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Pyrrolidinopropyl 3 Aminoindazole and Analogs
Strategic Approaches to 3-Aminoindazole Core Synthesis
The formation of the 3-aminoindazole core is a critical step that has been approached through various chemical strategies, each with its own merits and limitations. These methodologies primarily focus on the efficient construction of the bicyclic indazole ring system with a crucial amino group at the 3-position.
Cyclization Reactions for Indazole Ring Formation
Another notable cyclization strategy involves the reductive cyclization of 2-nitrobenzonitriles. This transformation is typically achieved using a reducing agent, such as sodium dithionite or catalytic hydrogenation, which reduces the nitro group to an amino group that subsequently undergoes intramolecular cyclization with the adjacent nitrile to form the 3-aminoindazole core.
SNAr Chemistry in 3-Aminoindazole Production
Nucleophilic aromatic substitution (SNAr) reactions provide a powerful and versatile route to the 3-aminoindazole core. This approach typically involves the reaction of an ortho-halo benzonitrile, most commonly 2-fluorobenzonitrile or 2-chlorobenzonitrile, with hydrazine or its derivatives. The electron-withdrawing nature of the cyano group activates the ortho-halogen for nucleophilic displacement by the hydrazine. The subsequent intramolecular cyclization of the resulting 2-hydrazinobenzonitrile intermediate yields the 3-aminoindazole. The reactivity of the starting halide (F > Cl > Br > I) and the reaction conditions, including solvent and temperature, are critical parameters for optimizing this reaction.
A key advantage of the SNAr approach is the ready availability of a wide range of substituted ortho-halobenzonitriles, allowing for the synthesis of diverse 3-aminoindazole analogs.
Catalyst-Based Synthetic Advancements (e.g., transition-metal, acid-base catalysis)
Modern synthetic chemistry has seen the extensive application of catalysts to enhance the efficiency and scope of 3-aminoindazole synthesis. Transition-metal catalysis, particularly with palladium and copper, has emerged as a highly effective strategy.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed to couple 2-bromobenzonitriles with hydrazine, leading to the formation of the 3-aminoindazole core in a one-pot fashion. These reactions often utilize a palladium precursor, a phosphine ligand, and a base.
Copper-catalyzed methods have also proven valuable, particularly in the coupling of 2-halobenzonitriles with various hydrazine derivatives. These reactions can proceed under milder conditions compared to some palladium-catalyzed systems and offer a complementary approach.
Acid and base catalysis play a crucial role in many of the cyclization steps, facilitating the key bond-forming reactions that lead to the indazole ring. The choice of acid or base can influence the regioselectivity of subsequent functionalization steps.
Table 1: Comparison of Catalyst Systems for 3-Aminoindazole Synthesis
| Catalyst System | Starting Material | Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | 2-Bromobenzonitrile, Benzophenone hydrazone | Toluene, Cs₂CO₃, 100 °C | 85-95 | researchgate.net |
| CuI / L-proline | 2-Bromobenzonitrile, Hydrazine monohydrate | DMSO, K₂CO₃, 110 °C | 75-90 | |
| CuBr | 2-Halobenzonitriles, Hydrazine carboxylic esters | Dioxane, K₃PO₄, 90 °C | 70-88 | researchgate.net |
| PdCl₂(PPh₃)₂ | 2-Iodobenzonitrile, Hydrazine monohydrate | DMF, Et₃N, 120 °C | 80-92 |
Green Chemistry Approaches in Indazole Synthesis
In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of indazoles. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous reagents, and employing energy-efficient processes.
Microwave-assisted synthesis has emerged as a powerful tool in this regard. google.comresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. The synthesis of 3-aminoindazoles via SNAr reactions and transition-metal-catalyzed couplings has been successfully adapted to microwave conditions.
Functionalization and Derivatization Strategies for the Pyrrolidinopropyl Side Chain
Once the 3-aminoindazole core is synthesized, the next crucial step is the introduction of the 1-(3-pyrrolidinopropyl) side chain. This is typically achieved through N-alkylation of the indazole ring.
Amine Alkylation Methods for N-Substitution
The N-alkylation of 3-aminoindazole with a suitable pyrrolidinopropyl electrophile is the most direct method for the synthesis of 1-(3-pyrrolidinopropyl)-3-aminoindazole. This reaction involves the deprotonation of the indazole nitrogen with a base to form an indazolide anion, which then acts as a nucleophile to displace a leaving group on the pyrrolidinopropyl chain.
A common alkylating agent is 1-(3-chloropropyl)pyrrolidine or its bromo analog. The choice of base is critical for achieving good regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring. Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used to ensure complete deprotonation and favor N1 alkylation. nih.gov Phase-transfer catalysis has also been employed to facilitate the alkylation under milder conditions, often using a quaternary ammonium (B1175870) salt to transfer the indazolide anion into the organic phase where the reaction with the alkyl halide occurs. phasetransfercatalysis.com
The regioselectivity of the N-alkylation is influenced by several factors, including the nature of the substituent at the 3-position, the type of base and solvent used, and the reaction temperature. For 3-aminoindazole, the electronic and steric properties of the amino group generally direct the alkylation to the N1 position, which is often the desired isomer.
Table 2: N-Alkylation of 3-Aminoindazole with 1-(3-halopropyl)pyrrolidine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield of N1-isomer (%) | Reference |
| 1-(3-chloropropyl)pyrrolidine | NaH | DMF | 25-50 | 75-85 | |
| 1-(3-bromopropyl)pyrrolidine | K₂CO₃ | Acetonitrile (B52724) | 80 | 60-70 | |
| 1-(3-chloropropyl)pyrrolidine | NaOH / TBAB | Toluene/H₂O | 60 | 70-80 |
Linker Chemistry for Propyl Chain Introduction
The introduction of the 3-pyrrolidinopropyl group at the N1 position of the 3-aminoindazole core is a critical step in the synthesis of the target molecule. This is typically achieved through N-alkylation of the 3-aminoindazole scaffold. A common method involves the reaction of 3-aminoindazole with a pre-functionalized propyl halide, such as 1-(3-chloropropyl)pyrrolidine.
This reaction is generally carried out in the presence of a base to deprotonate the indazole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent can influence the regioselectivity of the alkylation, as will be discussed in section 2.3.2.
A general scheme for this alkylation is presented below:
Scheme 1: N-alkylation of 3-aminoindazole

In this reaction, 3-aminoindazole is treated with 1-(3-chloropropyl)pyrrolidine in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).
The synthesis of the alkylating agent, 1-(3-halopropyl)pyrrolidine, can be accomplished through various standard organic chemistry methods. For instance, it can be prepared from pyrrolidine (B122466) and a 1,3-dihalopropane.
| Reactant 1 | Reactant 2 | Product |
| 3-Aminoindazole | 1-(3-Chloropropyl)pyrrolidine | This compound |
| 3-Aminoindazole | 1-Bromo-3-pyrrolidinopropane | This compound |
Pyrrolidine Ring Construction and Integration Techniques
The pyrrolidine ring is a common structural motif in many biologically active compounds. beilstein-journals.orgrsc.org Its synthesis can be approached in several ways, depending on the desired substitution pattern and stereochemistry. For the purpose of synthesizing this compound, the pyrrolidine moiety is typically prepared separately and then linked to the propyl chain before being attached to the indazole core.
Common methods for constructing the pyrrolidine ring include:
Cyclization of acyclic precursors: This can involve the intramolecular cyclization of amino-alcohols, amino-halides, or other suitably functionalized linear molecules. mdpi.com
Reduction of pyrroles: The catalytic hydrogenation of pyrroles can yield pyrrolidines.
1,3-Dipolar cycloaddition: The reaction of an azomethine ylide with an alkene is a powerful method for constructing substituted pyrrolidines. beilstein-journals.org
Once the pyrrolidine ring is formed, it can be integrated into the final molecule as described in the previous section. The choice of synthetic route for the pyrrolidine ring itself will depend on the availability of starting materials and the desired complexity of the final analog.
| Pyrrolidine Synthesis Method | Key Features |
| Cyclization of Acyclic Precursors | Versatile for introducing substituents. |
| Reduction of Pyrroles | Simple for unsubstituted or symmetrically substituted pyrrolidines. |
| 1,3-Dipolar Cycloaddition | Excellent for controlling stereochemistry and substitution patterns. beilstein-journals.org |
Advanced Synthetic Techniques Applicable to Indazole Derivatives
The synthesis of indazole derivatives can be further refined using advanced techniques that offer greater efficiency, control over isomerism, and the ability to generate molecular diversity.
Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. google.com These reactions are atom-economical and can rapidly generate complex molecules from simple starting materials.
For the synthesis of indazole derivatives, MCRs can be employed to construct the indazole core in a one-pot fashion. While a specific MCR for the direct synthesis of this compound is not prominently described, the indazole scaffold itself can be assembled through such methods, which could then be followed by the linker and pyrrolidine installation. An example of an MCR for indazole synthesis is the Ugi reaction, which can be adapted to produce substituted indazoles. google.com
| Multi-component Reaction | Description | Application to Indazoles |
| Ugi Reaction | A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. | Can be used to synthesize complex indazole derivatives by incorporating an indazole-containing component. google.com |
| Passerini Reaction | A three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide. | Adaptable for the synthesis of functionalized indazole systems. |
Regioselective Synthesis Considerations (e.g., N1 vs. N2 functionalization)
A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the functionalization, as alkylation can occur at either the N1 or N2 position of the indazole ring. The ratio of the N1 and N2 isomers can be influenced by several factors, including the nature of the substituent at the C3 position of the indazole, the choice of alkylating agent, the base, and the solvent.
Generally, the N1-substituted product is the thermodynamically more stable isomer, while the N2-substituted product is often formed under kinetic control. nih.gov For the synthesis of this compound, selective N1 alkylation is desired.
Several strategies can be employed to favor N1 functionalization:
Use of specific bases and solvents: For instance, using sodium hydride in tetrahydrofuran (THF) has been shown to favor N1 alkylation for certain indazole derivatives. nih.gov
Bulky substituents: A bulky substituent at the C3 position can sterically hinder the N2 position, thus favoring N1 alkylation.
Directed synthesis: In some cases, a directing group can be temporarily installed to force the alkylation to occur at the desired nitrogen, after which the directing group is removed.
The table below summarizes some conditions that can influence the regioselectivity of indazole alkylation.
| Condition | Effect on Regioselectivity | Reference |
| Sodium Hydride (NaH) in THF | Favors N1-alkylation for many 3-substituted indazoles. | nih.gov |
| Potassium Carbonate (K2CO3) in DMF | Can lead to mixtures of N1 and N2 isomers. | nih.gov |
| Mitsunobu Conditions | Can favor N2-alkylation. | nih.gov |
| Bulky Alkylating Agent | May favor N1-alkylation due to steric hindrance at N2. |
Mechanistic Elucidation of 1 3 Pyrrolidinopropyl 3 Aminoindazole S Biological Actions
Investigation of Molecular Targets and Binding Interactions
Kinase Target Identification and Inhibition (e.g., Tyrosine Threonine Kinase (TTK), MAPK1, Anaplastic Lymphoma Kinase (ALK))
No publicly available studies have identified or characterized the inhibitory activity of 1-(3-Pyrrolidinopropyl)-3-aminoindazole against Tyrosine Threonine Kinase (TTK), Mitogen-activated protein kinase 1 (MAPK1), or Anaplastic Lymphoma Kinase (ALK). While other indazole derivatives have been explored as kinase inhibitors, specific data, such as IC50 values or binding affinities for this compound, are not reported in the scientific literature. google.comnih.govnih.gov
G Protein-Coupled Receptor (GPCR) Interactions and Modulation
There is no available research detailing the interaction or modulation of G Protein-Coupled Receptors (GPCRs) by this compound. Studies on other molecules with an indazole core have explored GPCR activity, but these findings cannot be extrapolated to the specific compound .
Cellular Pathway Modulation Studies
Apoptosis Induction Pathways (e.g., Bcl2 family members)
There are no published studies investigating the effect of this compound on apoptosis induction or its interaction with members of the Bcl2 protein family.
Cell Cycle Regulation Mechanisms (e.g., p53/MDM2 pathway)
The impact of this compound on cell cycle regulation, specifically its potential interaction with the p53/MDM2 pathway, has not been reported in the scientific literature. nih.govnih.gov While the p53-MDM2 interaction is a known target for some anticancer compounds, there is no evidence to suggest that this compound is involved in this pathway. nih.govnih.gov
Signal Transduction Cascade Interventions
Following a comprehensive review of scientific literature and publicly available data, no specific research findings detailing the signal transduction cascade interventions of this compound were identified. The current body of scientific knowledge does not appear to contain studies that have elucidated the specific signaling pathways, molecular targets, or downstream effects directly modulated by this particular compound.
While research exists on compounds with similar structural motifs, such as aminoindazoles, these studies focus on different derivatives and their distinct biological activities. For instance, certain aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway. However, this information pertains to a different molecular entity and cannot be directly attributed to this compound without specific experimental evidence.
Consequently, a detailed analysis of the signal transduction cascades affected by this compound, including data tables on its effects on specific pathways, cannot be provided at this time. Further research is required to characterize the mechanistic underpinnings of this compound's biological actions at the molecular level.
Structure Activity Relationship Sar and Computational Studies of 1 3 Pyrrolidinopropyl 3 Aminoindazole
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and in understanding the physicochemical properties that govern their efficacy.
For a series of 3-aminoindazole derivatives, both 2D and 3D QSAR models are typically developed to predict biological activities, such as enzyme inhibition or receptor binding affinity.
2D QSAR models utilize descriptors calculated from the two-dimensional representation of the molecules. These descriptors can include electronic properties (e.g., partial charges), steric parameters (e.g., molar refractivity), and hydrophobicity (e.g., logP). A multiple linear regression (MLR) analysis is often employed to generate a QSAR equation. For a hypothetical series of 3-aminoindazole analogs, a 2D QSAR model might reveal the importance of specific physicochemical properties.
3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. mdpi.com These models require the three-dimensional alignment of the compounds, which is often guided by molecular docking results. mdpi.com The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a CoMSIA model for aminoindazole derivatives might indicate that bulky, electropositive substituents at certain positions are favorable for activity.
Below is an illustrative table of descriptors that might be used in a QSAR study of aminoindazole derivatives.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Partial Charge on Amino Group | Modulates hydrogen bonding potential with the target. |
| Steric | Molar Refractivity of N1-substituent | Influences the fit within the binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and interaction with hydrophobic pockets. |
| Topological | Wiener Index | Relates to molecular branching and overall shape. |
Through the analysis of QSAR models, key structural features essential for the biological activity of 3-aminoindazole derivatives can be identified. For a compound like 1-(3-Pyrrolidinopropyl)-3-aminoindazole, these features would likely include:
The 3-amino group: This group is often crucial for forming key hydrogen bond interactions with the target protein. Docking models of similar compounds suggest the 3-amino group can act as a hydrogen bond donor.
The indazole core: This bicyclic system serves as a rigid scaffold, properly orienting the substituents for optimal interaction with the binding site. It can also engage in π-π stacking interactions.
The N1-substituent (3-Pyrrolidinopropyl chain): The nature of the substituent at the N1 position significantly impacts activity. The pyrrolidinopropyl chain's length, flexibility, and the basicity of the pyrrolidine (B122466) nitrogen are critical. This chain can extend into a deeper pocket of the target, forming additional hydrophobic or ionic interactions. The basic nitrogen of the pyrrolidine ring can form a salt bridge with an acidic residue in the target protein.
| Structural Feature | Likely Role in Biological Activity |
| 3-Amino Group | Hydrogen bond donor, key interaction with the hinge region of kinases. |
| Indazole Ring System | Scaffold for substituent orientation, potential for π-π stacking. |
| Pyrrolidinopropyl Chain | Provides flexibility and access to deeper binding pockets. |
| Terminal Pyrrolidine Ring | Basic nitrogen can form ionic interactions or hydrogen bonds. |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target protein at an atomic level.
Molecular docking studies on analogs of this compound have been used to elucidate their binding modes within the active sites of various protein targets, such as protein kinases. These studies typically reveal that the 3-aminoindazole core anchors the molecule in the ATP-binding site through hydrogen bonds with the hinge region of the kinase.
For this compound, it is plausible that:
The 3-amino group forms one or more hydrogen bonds with the backbone of the kinase hinge region.
The indazole ring is positioned in a hydrophobic pocket, potentially forming π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.
The pyrrolidinopropyl side chain extends towards the solvent-exposed region or a deeper hydrophobic pocket, with the terminal pyrrolidine's nitrogen atom potentially forming a crucial salt bridge or hydrogen bond with a charged or polar residue, such as aspartic acid or glutamic acid.
Molecular dynamics (MD) simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex and the dynamic nature of their interactions over time.
Computational methods can also be used to estimate the binding affinity of a ligand for its target. Docking programs provide scoring functions that rank different binding poses and can give a qualitative prediction of binding strength. More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to the snapshots from MD simulations to calculate the binding free energy with higher accuracy. These calculations help in prioritizing compounds for synthesis and biological testing.
In silico Approaches for Lead Optimization and Design
The insights gained from QSAR, molecular docking, and dynamics simulations are integrated into the lead optimization process. By understanding the key interactions and the structural requirements for high affinity, medicinal chemists can design new analogs with improved properties.
For this compound, in silico approaches could guide modifications such as:
Altering the length and flexibility of the N1-alkyl chain: To optimize interactions within the binding pocket.
Substituting the pyrrolidine ring: Introducing different heterocyclic or acyclic amines to fine-tune basicity and steric bulk.
Modifying the indazole core: Adding substituents to the benzene (B151609) ring portion to explore additional interactions and improve physicochemical properties.
This iterative cycle of in silico design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the more rapid development of potent and selective therapeutic agents.
Virtual Screening Techniques
Virtual screening is a computational methodology extensively used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. These methods can be broadly classified into ligand-based and structure-based approaches. Ligand-based virtual screening (LBVS) utilizes the knowledge of molecules known to interact with a target to identify other molecules with similar properties. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein to dock and score potential ligands.
For the general class of indazole derivatives, researchers have employed various virtual screening techniques to identify potential inhibitors for a range of biological targets. These approaches often involve creating pharmacophore models, performing molecular docking studies, and using quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel compounds. However, specific studies detailing the application of these techniques to this compound, including datasets of screened compounds or specific docking protocols, are not present in the reviewed literature.
Exploration and Characterization of SAR Landscapes
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. By systematically modifying different parts of a molecule, researchers can understand which functional groups and structural features are crucial for its desired effect.
For the indazole scaffold, numerous SAR studies have been published, leading to the development of potent inhibitors for various kinases and other protein targets. These studies typically explore the effects of substitutions at different positions of the indazole ring. For instance, modifications at the N1 and C3 positions of the indazole core have been shown to be critical for the activity and selectivity of many indazole-based inhibitors.
However, a detailed exploration and characterization of the SAR landscape for this compound is not documented. Such a study would involve the synthesis and biological evaluation of a series of analogs, where the pyrrolidinopropyl group at the N1 position and the amino group at the C3 position are systematically modified. The absence of such published data prevents the construction of a detailed SAR table or a comprehensive discussion on the key structural motifs responsible for its specific biological activities.
Analytical Methodologies for the Characterization and Purity Assessment of 1 3 Pyrrolidinopropyl 3 Aminoindazole
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3-Pyrrolidinopropyl)-3-aminoindazole by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR): This technique identifies the chemical environment of each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the protons of the propyl chain, and the protons on the pyrrolidine (B122466) ring. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton relationships, confirming the connectivity of the propyl linker to both the indazole and pyrrolidine moieties.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would feature signals in the aromatic region for the indazole carbons and signals in the aliphatic region for the carbons of the propyl chain and the pyrrolidine ring.
2D NMR Techniques (e.g., NOESY): Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the spatial proximity of atoms. A NOESY experiment could confirm the three-dimensional structure by showing correlations between protons on the propyl chain and those on the indazole and pyrrolidine rings, verifying the N-alkylation position.
Expected ¹H and ¹³C NMR Data The following table is illustrative and represents the expected regions and multiplicities for the signals of this compound based on its structure.
| Assignment | Expected ¹H NMR Chemical Shift (δ ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (δ ppm) |
|---|---|---|---|
| Indazole Aromatic-H | ~7.0 - 8.0 | Multiplets (m), Doublets (d) | ~110 - 150 |
| Indazole NH₂ | Broad singlet (s) | ~4.0 - 5.5 | N/A |
| N-CH₂ (Propyl) | ~4.2 - 4.5 | Triplet (t) | ~45 - 50 |
| C-CH₂-C (Propyl) | ~1.9 - 2.2 | Multiplet (m) | ~25 - 30 |
| Pyrrolidine-N-CH₂ (Propyl) | ~2.5 - 2.8 | Triplet (t) | ~53 - 58 |
| Pyrrolidine-N-CH₂ | ~2.6 - 2.9 | Multiplet (m) | ~53 - 58 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming its key structural components.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Indazole C=N | Stretching | 1610 - 1640 |
Mass Spectrometry (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS is well-suited for analyzing polar and non-volatile molecules like this compound. The analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. This data serves as a powerful confirmation of the compound's molecular formula (C₁₄H₂₀N₄).
The fragmentation pattern observed in tandem MS (MS/MS) experiments would likely involve the cleavage of the propyl chain, yielding characteristic fragment ions corresponding to the pyrrolidinopropyl cation and the 3-aminoindazole moiety.
Expected Mass Spectrometry Data
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₁₄H₂₀N₄ |
| Exact Mass | 244.1688 |
| ESI-MS Ion | [M+H]⁺ at m/z ≈ 245.1761 |
| Key Fragment Ion 1 | m/z ≈ 112.1175 (Pyrrolidinopropyl cation) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds. A reversed-phase HPLC method would be most appropriate for this compound. The compound would be separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by comparing the area of the main peak to the total area of all peaks detected, typically by a UV detector set to a wavelength where the indazole chromophore absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS)
To overcome this, a derivatization step, such as silylation of the amino group, could be employed to increase the compound's volatility and thermal stability, making it more amenable to GC-MS analysis. The mass spectrometer detector provides definitive identification of the eluted peaks based on their mass spectra.
Column Chromatography for Purification
Column chromatography is a fundamental and widely employed purification technique in synthetic organic chemistry, essential for the isolation of target compounds from reaction mixtures. For a compound such as this compound, which contains multiple functional groups and potential for side-product formation during synthesis, column chromatography offers a reliable method to achieve high purity. The technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
The purification process for this compound typically utilizes normal-phase chromatography. In this setup, a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), is used. The choice of silica gel is due to its versatility, cost-effectiveness, and efficiency in separating a wide range of moderately polar organic compounds.
Selection of an appropriate mobile phase, or eluent, is critical for successful separation. The eluent is usually a mixture of a non-polar and a polar solvent. The polarity of the eluent is carefully optimized to control the migration rate of the compounds along the column. For aminoindazole derivatives, a common approach involves using a gradient elution system. The process might start with a less polar solvent system, such as dichloromethane (B109758) (DCM), and gradually increase in polarity by introducing a more polar solvent like methanol (MeOH). This gradual change in solvent polarity allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities. A small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (NH₄OH), is often added to the mobile phase. This is done to prevent the basic amine functionalities of the pyrrolidine and aminoindazole moieties from interacting too strongly with the acidic silanol (B1196071) groups on the silica surface, which can lead to poor peak shape and irreversible adsorption (tailing).
The effectiveness of the separation is typically monitored by Thin Layer Chromatography (TLC) before performing the column chromatography to determine the optimal solvent system. The goal is to find a solvent mixture that provides a retardation factor (Rƒ) of approximately 0.3 for the target compound, ensuring good separation from its impurities. ucsb.edu
The table below outlines a representative set of conditions for the purification of this compound using flash column chromatography, a rapid version of the technique that uses pressure to accelerate solvent flow. orgsyn.org
| Parameter | Specification | Rationale/Details |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar organic compounds, providing a large surface area for interaction. |
| Mobile Phase (Eluent) | Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA) | A gradient is often used, starting from 100% DCM and gradually increasing the percentage of MeOH to elute compounds of increasing polarity. TEA is added to prevent tailing of basic amine compounds. |
| Elution Mode | Gradient Elution | Example Gradient: 0% to 10% MeOH in DCM over 20 column volumes. This allows for efficient separation of compounds with a range of polarities. |
| Sample Loading | Dry Loading | The crude compound is pre-adsorbed onto a small amount of silica gel or Celite and then loaded onto the column. This typically results in better resolution compared to wet loading in a polar solvent. orgsyn.org |
| Detection Method | UV-Vis (at 254 nm and/or 280 nm) and TLC analysis of fractions | The indazole ring is UV-active, allowing for easy monitoring of fractions. TLC is used to confirm the presence and purity of the compound in the collected fractions. |
| Typical Purity Achieved | >98% | Effective removal of non-polar starting materials and polar by-products. |
| Typical Yield | 75-90% | Yield depends on the complexity of the crude mixture and the optimization of the chromatographic conditions. |
While column chromatography is highly effective, it is important to note that for industrial-scale production, alternative methods like recrystallization may be explored to improve efficiency and reduce solvent usage. google.com However, for laboratory-scale synthesis and the initial isolation of high-purity material, column chromatography remains an indispensable technique.
Future Research Directions and Translational Perspectives for 1 3 Pyrrolidinopropyl 3 Aminoindazole
Exploration of Novel Biological Targets and Uncharted Therapeutic Applications
While the indazole nucleus is associated with a range of biological activities, the specific target profile of 1-(3-Pyrrolidinopropyl)-3-aminoindazole remains an area ripe for investigation. Future research should prioritize comprehensive screening to identify and validate novel biological targets. Given that many indazole derivatives function as kinase inhibitors, initial efforts could focus on its activity against various kinase families implicated in diseases like cancer and inflammatory disorders. nih.gov
For instance, structure-based design has led to the development of indazole analogs that potently inhibit targets such as phosphoinositide-dependent kinase-1 (PDK1) and extracellular signal-regulated kinases (ERK1/2). nih.gov A systematic evaluation of this compound against a broad panel of kinases could uncover unexpected inhibitory activities. Beyond kinases, computational repositioning strategies could be employed to predict other potential targets by comparing the compound's structure to ligands in extensive databases, potentially revealing applications in neurology, infectious diseases, or metabolic disorders. f1000research.com
| Kinase Target | Associated Disease Area | Reference |
|---|---|---|
| Cyclin-Dependent Kinase 8 (CDK8) | Cancer | nih.gov |
| Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) | Cancer (e.g., BRAF-mutant melanoma) | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Cancer (e.g., Non-Small Cell Lung Cancer) | nih.gov |
| Phosphoinositide-Dependent Kinase-1 (PDK1) | Cancer | nih.gov |
| Rho-Associated Kinase (ROCK-II) | Glaucoma, Spinal Cord Injury | nih.gov |
| Tropomyosin Receptor Kinases (Trk) | Cancer (NTRK fusion tumors) | nih.gov |
Development of Advanced Synthetic Methodologies for Analog Generation
To thoroughly explore the structure-activity relationships (SAR) of this compound, the generation of a diverse library of analogs is essential. Future work should focus on leveraging advanced synthetic methodologies to efficiently create these derivatives. Modern organic synthesis offers numerous strategies, such as microwave-assisted synthesis and flow chemistry, which can accelerate reaction times and improve yields for heterocyclic compounds. openmedicinalchemistryjournal.com
Methodologies like 1,3-dipolar cycloaddition reactions have been efficiently used to create complex indazole derivatives. nih.gov Similarly, novel cyclization techniques for forming the core indazole ring or modifying its substituents can provide rapid access to new chemical entities. openmedicinalchemistryjournal.com The development of robust synthetic routes will enable systematic modifications to the pyrrolidinopropyl side chain, the amino group at the 3-position, and various positions on the indazole ring, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
| Methodology | Description | Potential Advantage for Analog Generation | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. | High-speed synthesis of analog libraries. | openmedicinalchemistryjournal.com |
| Click Chemistry | A class of biocompatible reactions, such as the synthesis of 1,2,3-triazoles, that are high-yielding and generate minimal byproducts. | Efficiently links the indazole core to various functional groups with high regioselectivity. | nih.gov |
| Dehydrative Cyclization | Formation of a heterocyclic ring through the removal of a water molecule from an acyclic precursor. | Direct and efficient route to core scaffolds under mild conditions. | openmedicinalchemistryjournal.com |
| Mitsunobu Coupling | An organic reaction that converts an alcohol into a variety of functional groups, such as an ester or ether, using an azodicarboxylate and a phosphine. | Versatile for introducing diverse side chains and linkers to the indazole structure. | dundee.ac.uk |
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the discovery and development of indazole-based drugs. nih.govijettjournal.org These computational tools can analyze vast datasets to predict the biological activities, toxicity, and pharmacokinetic profiles of novel compounds, thereby accelerating the design-make-test-analyze cycle. astrazeneca.comijirt.org
For this compound, ML models, such as graph neural networks, can be trained on existing data from other indazole derivatives to predict its potential targets and off-target effects. astrazeneca.com Generative AI models can design novel analogs with optimized properties, suggesting specific structural modifications to enhance efficacy or reduce toxicity. jsr.org Furthermore, AI can streamline the analysis of high-throughput screening data and help identify the most promising candidates for further preclinical development, making the entire process more efficient and cost-effective. ijettjournal.orgijirt.org
| Discovery Phase | AI/ML Application | Potential Impact | Reference |
|---|---|---|---|
| Target Identification | Analyzing biomedical data to identify and validate novel drug targets. | Accelerates the initial stages of research. | ijirt.org |
| Hit Identification | Virtual screening of large compound libraries to identify potential hits. | Reduces time and cost compared to traditional high-throughput screening. | jsr.org |
| Lead Optimization | Predicting ADMET properties and guiding chemical synthesis to improve drug-like characteristics. | Increases the success rate of preclinical candidates. | astrazeneca.com |
| Preclinical Studies | Predicting toxicity and potential adverse effects from chemical structure and biological data. | Reduces reliance on animal testing and identifies safety issues earlier. | nih.govresearchgate.net |
Development and Utilization of More Predictive Preclinical Models
A significant challenge in drug development is the high attrition rate of candidates due to a lack of efficacy or unforeseen toxicity in human clinical trials. This is often attributed to the poor predictive power of traditional preclinical models, such as 2D cell cultures and animal models. nih.gov Future research on this compound and its analogs should employ more advanced and physiologically relevant in vitro models.
Three-dimensional (3D) organoids and organ-on-a-chip (OOC) platforms can more accurately mimic human physiology and pathophysiology. nih.govtechnologynetworks.com For example, testing the compound on tumor organoids derived from patients could provide a better prediction of its anti-cancer efficacy in a specific patient population. technologynetworks.com Similarly, using liver-on-a-chip models could offer more accurate insights into its metabolism and potential hepatotoxicity than traditional animal studies. nih.gov These models can accelerate clinical translation by providing more reliable preclinical data, enabling better-informed decisions about which compounds should advance to human trials. technologynetworks.comrsc.org
| Model Type | Advantages | Limitations | Reference |
|---|---|---|---|
| Traditional 2D Cell Culture | High-throughput, low cost, easy to use. | Lacks physiological relevance, poor cell-to-cell interaction. | nih.gov |
| Animal Models (e.g., mice, rats) | Provides systemic biological context (pharmacokinetics, toxicology). | Can be costly, time-consuming, and may not accurately predict human responses due to species differences. | nih.gov |
| 3D Organoids | Mimics organ-specific micro-architecture and function; can be derived from patient cells. | Can be complex to culture; may lack vascularization and immune components. | technologynetworks.com |
| Organ-on-a-Chip (OOC) | Recreates human organ-level physiology, including mechanical cues and multi-organ interactions. | Technologically complex, lower throughput compared to 2D cultures. | nih.gov |
Strategies for Optimizing Pharmacological Profiles through Targeted Structural Modifications
The ultimate success of a drug candidate depends on a finely tuned balance of pharmacological properties, including potency, selectivity, and a favorable ADMET profile. nih.gov A key future direction for this compound is the systematic structural optimization guided by SAR studies.
Targeted modifications to the molecule can address specific liabilities. For example, if the initial compound shows poor solubility, modifications could include adding polar functional groups. mdpi.com If it inhibits metabolic enzymes like cytochrome P450 (CYP) isoforms, structural changes can be made to steer metabolism away from problematic pathways. nih.gov This optimization process involves iterative design, where medicinal chemistry principles like bioisosterism are applied to replace certain functional groups with others that retain biological activity but improve drug-like properties. nih.gov Understanding how modifications to the pyrrolidine (B122466) ring, the propyl linker, or the aminoindazole core affect target binding and ADMET properties will be crucial for developing a clinically viable drug. mdpi.commdpi.com
| Structural Modification | Potential Effect | Example Goal | Reference |
|---|---|---|---|
| Addition of Polar Groups (e.g., -OH, -COOH) | Increases hydrophilicity. | Improve aqueous solubility and reduce off-target binding in lipophilic pockets. | mdpi.com |
| Introduction of Halogens (e.g., -F, -Cl) | Can alter metabolic stability, binding affinity, and membrane permeability. | Block metabolic hotspots or enhance interactions with the target protein. | mdpi.com |
| Bioisosteric Replacement (e.g., phenyl to pyridine) | Maintains key binding interactions while altering physicochemical properties like pKa and solubility. | Improve oral bioavailability or fine-tune target selectivity. | nih.gov |
| Modification of Alkyl Linkers | Changes conformational flexibility and the distance between key pharmacophores. | Optimize the orientation of the molecule within the target's binding site to maximize potency. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Pyrrolidinopropyl)-3-aminoindazole?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 3-aminoindazole derivatives. A common approach includes cyclocondensation of precursors like trifluoroacetic acid or ethyl trifluoroacetoacetate under acidic conditions. Key steps include introducing the pyrrolidinopropyl group via alkylation or amination reactions, often requiring temperature-controlled environments (e.g., 60–80°C) and solvents such as dimethylformamide (DMF) or ethanol. Purification is achieved using column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the indazole core and pyrrolidine substituents. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy helps identify functional groups like the amino moiety. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound’s indazole and pyrrolidine motifs suggest interactions with enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs). Preliminary studies on analogous indazole derivatives show activity against cancer-related pathways (e.g., apoptosis regulation) and microbial targets. Target validation requires enzyme inhibition assays (e.g., IC₅₀ determination) and cellular viability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell lines, pH, or temperature). To address this:
- Perform dose-response curves across multiple models (e.g., in vitro vs. ex vivo).
- Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Apply statistical frameworks like Bayesian analysis to assess reproducibility .
Q. What strategies optimize reaction yields while minimizing by-products during synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalyst Screening : Test palladium or nickel catalysts for coupling reactions.
- By-Product Mitigation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates. Monitor progress via thin-layer chromatography (TLC) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Substituent Variation : Modify the indazole’s 1- and 3-positions or the pyrrolidine’s N-alkyl groups.
- Assay Design : Test derivatives against panels of kinases or GPCRs using high-throughput screening.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Correlate results with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
